molecular formula C14H25N3 B1385141 N1-[4-(Diethylamino)benzyl]-1,3-propanediamine CAS No. 1040688-44-5

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine

Cat. No.: B1385141
CAS No.: 1040688-44-5
M. Wt: 235.37 g/mol
InChI Key: RNMAJBQTNXDUOK-UHFFFAOYSA-N
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Description

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a diethylamino group attached to a benzyl moiety, which is further connected to a 1,3-propanediamine backbone. Its molecular formula is C14H25N3, and it has a molecular weight of 235.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Diethylamino)benzyl]-1,3-propanediamine typically involves the reaction of 4-(diethylamino)benzyl chloride with 1,3-propanediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1-[4-(Diethylamino)benzyl]-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-diethyl-4-[4-(diethylamino)benzyl]aniline
  • 4,4’-Methylenebis(N,N-diethylaniline)

Uniqueness

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine is unique due to its specific structural features, such as the presence of both diethylamino and propanediamine groups. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various applications, from chemical synthesis to biological research, further highlights its uniqueness.

Properties

IUPAC Name

N'-[[4-(diethylamino)phenyl]methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-3-17(4-2)14-8-6-13(7-9-14)12-16-11-5-10-15/h6-9,16H,3-5,10-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAJBQTNXDUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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